molecular formula C16H16BrN3S B4001028 2-benzyl-3-(4-methylphenyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide

2-benzyl-3-(4-methylphenyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide

Cat. No.: B4001028
M. Wt: 362.3 g/mol
InChI Key: URKODYBWLOZHLY-UHFFFAOYSA-N
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Description

2-benzyl-3-(4-methylphenyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide is a useful research compound. Its molecular formula is C16H16BrN3S and its molecular weight is 362.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.02483 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Molecular and Crystal Structures : The study of 1-oxo-1-λ4-1,2,4-thiadiazolidin-3-ones, obtained by oxidizing 2-imino-1,3-thiazetidines, offers insight into their molecular and crystal structures through X-ray analysis. This research contributes to understanding the structural properties of thiadiazole derivatives, which could be relevant to the compound (Schuckmann et al., 1978).

Photodynamic Therapy for Cancer

  • Photosensitizer Applications : Research into new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base demonstrates their potential as Type II photosensitizers for photodynamic therapy in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, crucial for effective cancer therapy (Pişkin et al., 2020).

Antimicrobial and Antifungal Properties

  • Heterocyclic Dicarboxylic Acids : A study on the synthesis of new dicarboxylic acid derivatives of thiadiazines and their evaluation as antifungal and antibacterial drugs highlights the therapeutic potential of thiadiazole derivatives. These compounds show promising results against reference drugs, suggesting their application in developing novel antimicrobial agents (Dabholkar & Parab, 2011).

Antidepressant Activity

  • Imine Derivatives : The synthesis of imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol and their evaluation for antidepressant activity highlight the compound's relevance in pharmacological research. Some derivatives showed significant antidepressant effects, reducing immobility time in comparison to standard drugs (Yusuf et al., 2008).

Anticonvulsant Activity

  • Aromatic Aldehyde Imine Derivatives : The preparation of benzyl and chlorobenzyl substituted 1,3,4-thiadiazole imine derivatives and their evaluation for anticonvulsant activity indicate the potential of thiadiazole derivatives in treating convulsions. These compounds exhibit good anticonvulsant activity, with some showing potency comparable to phenytoin, a standard reference drug (Ahmed & Yusuf, 2010).

Properties

IUPAC Name

2-benzyl-3-(4-methylphenyl)-1,2,4-thiadiazol-5-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S.BrH/c1-12-7-9-14(10-8-12)15-18-16(17)20-19(15)11-13-5-3-2-4-6-13;/h2-10,17H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKODYBWLOZHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=N)SN2CC3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzyl-3-(4-methylphenyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide
Reactant of Route 2
2-benzyl-3-(4-methylphenyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide
Reactant of Route 3
2-benzyl-3-(4-methylphenyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide
Reactant of Route 4
2-benzyl-3-(4-methylphenyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide
Reactant of Route 5
2-benzyl-3-(4-methylphenyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide
Reactant of Route 6
Reactant of Route 6
2-benzyl-3-(4-methylphenyl)-1,2,4-thiadiazol-5(2H)-imine hydrobromide

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